REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH3:3].C(/C(O)=O)=C/C(O)=O>O.[OH-].[NH4+]>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2.C(=C\C(=O)O)\C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitate is extracted with diethyl ether (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The diethyl ether is evaporated under a stream of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH3:3].C(/C(O)=O)=C/C(O)=O>O.[OH-].[NH4+]>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:19]=1)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2.C(=C\C(=O)O)\C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitate is extracted with diethyl ether (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The diethyl ether is evaporated under a stream of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCC(C=1C=CC(=CC1)Cl)C=2C=CC=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |